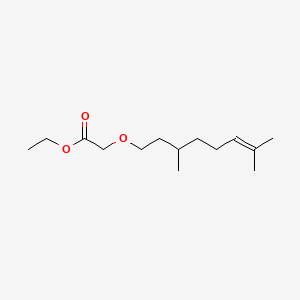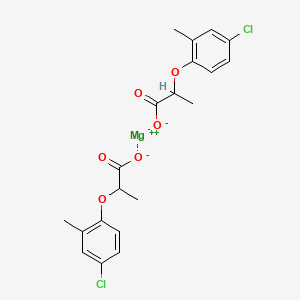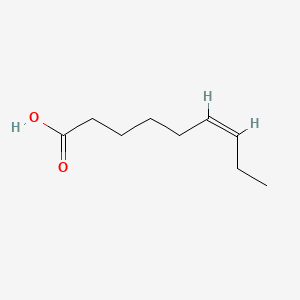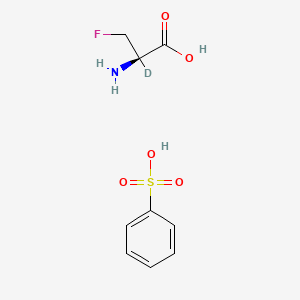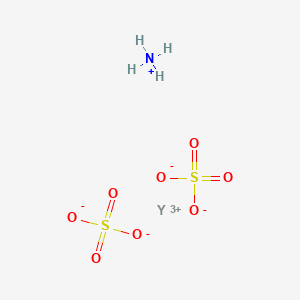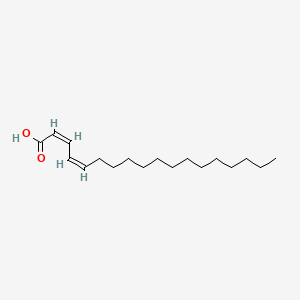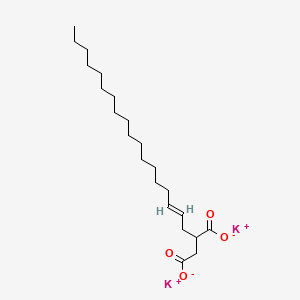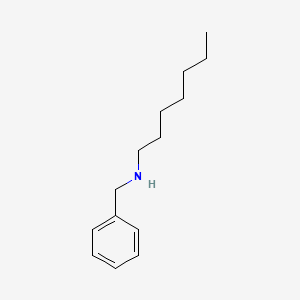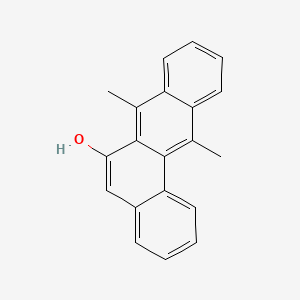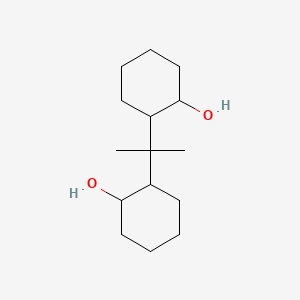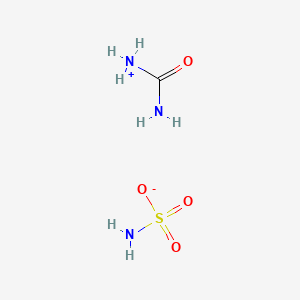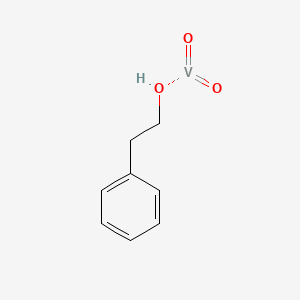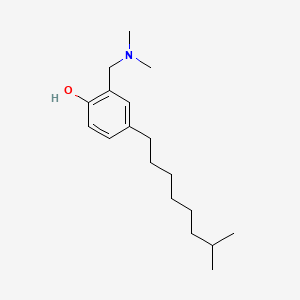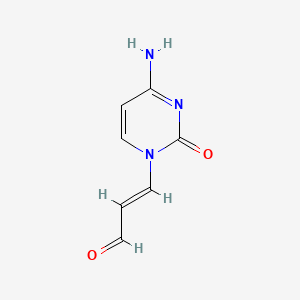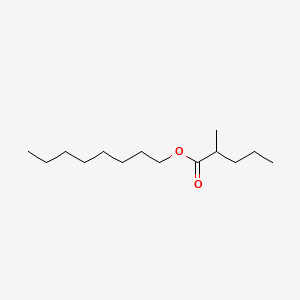
Octyl (S)-2-methylvalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl (S)-2-methylvalerate: is an ester compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its pleasant aroma and is often used in the fragrance and flavor industries. The compound is synthesized through esterification, involving the reaction of an alcohol with a carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octyl (S)-2-methylvalerate is typically synthesized through the esterification of octanol and (S)-2-methylvaleric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the pure ester.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures high yield and purity of the product. Enzymatic catalysis using immobilized lipases is also explored for its environmental benefits and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or enzymes under mild conditions.
Major Products:
Hydrolysis: Octanol and (S)-2-methylvaleric acid.
Reduction: Octanol and (S)-2-methylvaleric alcohol.
Transesterification: New esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Chemistry: Octyl (S)-2-methylvalerate is used as a model compound in studying esterification and transesterification reactions. Its behavior under various conditions provides insights into reaction mechanisms and kinetics .
Biology and Medicine: The compound is explored for its potential in drug delivery systems. Its ability to form stable liposomes makes it a candidate for encapsulating hydrophobic drugs .
Industry: In the fragrance and flavor industry, this compound is valued for its pleasant aroma. It is used in perfumes, cosmetics, and food flavorings .
Mecanismo De Acción
The mechanism of action of Octyl (S)-2-methylvalerate in biological systems involves its incorporation into lipid membranes. It can alter membrane fluidity and permeability, affecting the release and absorption of encapsulated drugs. The ester bond is susceptible to hydrolysis by esterases, releasing the active components .
Comparación Con Compuestos Similares
Octyl acetate: Known for its fruity aroma, used in flavorings and fragrances.
Octyl butyrate: Another ester with a pleasant smell, used in similar applications.
Octyl formate: Used in the perfume industry for its rose-like fragrance.
Uniqueness: Octyl (S)-2-methylvalerate stands out due to its specific stereochemistry, which can influence its interaction with biological systems and its overall stability. Its unique combination of octanol and (S)-2-methylvaleric acid provides distinct properties compared to other esters .
Propiedades
Número CAS |
51183-44-9 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
octyl 2-methylpentanoate |
InChI |
InChI=1S/C14H28O2/c1-4-6-7-8-9-10-12-16-14(15)13(3)11-5-2/h13H,4-12H2,1-3H3 |
Clave InChI |
BPECYXCTWJIGSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


